Sarcinapterin
Description
Structure
2D Structure
Properties
CAS No. |
89157-12-0 |
|---|---|
Molecular Formula |
C35H48N7O19P |
Molecular Weight |
901.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C35H48N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14,18-22,27-29,34,37,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H3,36,38,41,42,53)/t14-,18+,19+,20-,21+,22-,27+,28-,29-,34+/m1/s1 |
InChI Key |
ZZZXRXDSTUEPEK-VBKPQRTLSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarcinapterin; |
Origin of Product |
United States |
Biosynthesis of Sarcinapterin
Elucidation of the Sarcinapterin Biosynthetic Pathway
The pathway for this compound formation is understood as an extension of the methanopterin (B14432417) biosynthetic pathway. It involves the synthesis of a core pterin (B48896) structure, followed by modifications and additions to create the final molecule.
Precursor Compounds and Initial Steps
The assembly of this compound begins with fundamental metabolic building blocks. The biosynthesis of the core pterin structure, similar to other pterins, originates from Guanosine (B1672433) triphosphate (GTP) . ontosight.ai The pathway involves several key precursors:
p-Aminobenzoic acid (pABA): A crucial starting material in the biosynthesis of the folate-analog portion of methanopterin. researchgate.net
Phosphoribosylpyrophosphate (PRPP): This activated form of ribose provides a key structural component. researchgate.net
6-Hydroxymethyl-7,8-dihydropterin: This compound serves as the pterin precursor for the biosynthesis of cofactors like methanopterin and this compound. ymdb.ca
L-Glutamate: This amino acid is added in the final stage to convert tetrahydromethanopterin into tetrahydrothis compound. wikipedia.org
An initial key step in the related methanopterin pathway is the condensation of p-aminobenzoic acid with phosphoribosylpyrophosphate, a reaction catalyzed by β-ribofuranosylaminobenzene 5′-phosphate synthase (β-RFAP synthase). researchgate.net Another described initial reaction involves the condensation of 5-amino-6-(5-phosphoribosylamino)uracil (BARU) with 4-hydroxybenzoic acid . ontosight.ai
Sequential Enzyme-Catalyzed Reactions
The synthesis of this compound from its precursors is orchestrated by a sequence of specific enzymes. While the entire cascade is complex, key enzymatic reactions have been identified:
GTP Cyclohydrolase I: This enzyme initiates the pathway by converting GTP into 7,8-dihydroneopterin (B1664191) triphosphate . ontosight.ai
β-RFAP Synthase: Catalyzes the condensation of p-aminobenzoic acid and PRPP, considered the first committed step in methanopterin biosynthesis. researchgate.net
Tetrahydrothis compound Synthase: This enzyme performs the final modification that distinguishes this compound from its precursor. It catalyzes the ligation of L-glutamate to tetrahydromethanopterin, an ATP-dependent reaction. wikipedia.org The catalyzed chemical reaction is: ATP + tetrahydromethanopterin + L-glutamate ⇌ ADP + phosphate (B84403) + 5,6,7,8-tetrahydrothis compound (B1178067). wikipedia.org
The following table summarizes the key enzymes involved in the pathway.
| Enzyme Name | Abbreviation | Function | Reference(s) |
| GTP Cyclohydrolase I | - | Converts GTP to 7,8-dihydroneopterin triphosphate. | ontosight.ai |
| β-ribofuranosylaminobenzene 5′-phosphate synthase | β-RFAP synthase | Catalyzes the condensation of p-aminobenzoic acid and PRPP. | researchgate.net |
| Tetrahydrothis compound synthase | - | Ligates L-glutamate to tetrahydromethanopterin to form tetrahydrothis compound. | wikipedia.org |
Key Intermediates in this compound Formation
The sequential nature of the biosynthetic pathway results in the formation of several crucial intermediate compounds. These molecules represent progressive stages in the construction of the final this compound structure.
7,8-dihydroneopterin triphosphate: An early-stage intermediate formed from the conversion of GTP. ontosight.ai
β-ribofuranosylaminobenzene 5′-phosphate (β-RFAP): The product of the reaction catalyzed by β-RFAP synthase. researchgate.net
Tetrahydromethanopterin (H4MPT): The direct precursor to this compound. It is a fully formed coenzyme in its own right in many organisms. wikipedia.org this compound is specifically the L-glutamyl derivative of this compound. ebi.ac.uk
Regulation of this compound Biosynthesis
To maintain cellular homeostasis, the production of this compound is tightly controlled. ontosight.ai This regulation occurs through multiple mechanisms, ensuring that the coenzyme is synthesized in appropriate amounts and at the correct times, responding to cellular needs, nutritional availability, and environmental cues. ontosight.aiontosight.ai
Transcriptional Control Mechanisms
The regulation can be both positive (activation) and negative (repression), as indicated by the existence of specific Gene Ontology (GO) terms such as "positive regulation of this compound biosynthetic process" (GO:1900973) and "negative regulation of this compound biosynthetic process". monarchinitiative.orgjax.org This level of control is influenced by various factors, including the availability of nutrients and prevailing environmental conditions. ontosight.ai While the specific transcription factors that bind to the promoter regions of this compound biosynthetic genes are not fully elucidated, this mechanism is a fundamental strategy for metabolic regulation. ontosight.ainih.gov
Post-Translational Modification of Biosynthetic Enzymes
Beyond transcriptional control, the activity of the biosynthetic enzymes themselves can be directly modulated through post-translational modifications (PTMs). ontosight.ai PTMs are covalent chemical alterations made to proteins after they have been synthesized by ribosomes. wikipedia.org These modifications can profoundly affect an enzyme's activity, stability, or its interaction with other proteins. wikipedia.orgnih.gov
Common regulatory PTMs include:
Phosphorylation: The addition of a phosphate group to serine, threonine, or tyrosine residues, which can switch an enzyme on or off. wikipedia.orgnih.gov
Acetylation: The addition of an acetyl group, typically at lysine (B10760008) residues, which can serve as a feedback control mechanism in metabolic pathways. frontiersin.org
This type of regulation allows for rapid fine-tuning of the biosynthetic pathway in response to immediate cellular signals, complementing the slower, more long-term control offered by transcription. ontosight.ainih.gov
Feedback Inhibition within the Biosynthetic Network
The biosynthesis of this compound, like many metabolic pathways, is subject to rigorous control to ensure cellular resources are utilized efficiently and to prevent the accumulation of its final product. A primary mechanism for this regulation is feedback inhibition, where the end product of the pathway, this compound itself, or related metabolites, can bind to and inhibit the activity of enzymes involved in its own production. ontosight.ai
High concentrations of this compound can allosterically inhibit key enzymes early in the biosynthetic cascade, thereby preventing overproduction. ontosight.ai This type of regulation is a common feature in the synthesis of related pterin compounds. For instance, in folate biosynthesis, the end products dihydrofolate (DHF) and tetrahydrofolate (THF) are known to inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov Similarly, in the synthesis of catecholamines, which relies on the pterin cofactor tetrahydrobiopterin (B1682763), the final products can inhibit the initial enzyme, tyrosine hydroxylase, by competing with the pterin cofactor. taylorandfrancis.com This establishes a reversible inhibition that modulates enzyme activity based on product levels. taylorandfrancis.com
While specific inhibitory constants for this compound are not extensively documented in publicly available literature, the principle is well-established in analogous pathways. The enzymes targeted by feedback inhibition are typically those that catalyze committed or rate-limiting steps. In the this compound pathway, which begins with guanosine triphosphate (GTP), GTP cyclohydrolase I is a likely candidate for such regulation, as it is a key control point in other pterin synthesis pathways. ontosight.aipnas.org
The table below illustrates the principle of feedback inhibition by showing hypothetical targets and the nature of their regulation within the this compound biosynthetic network, based on data from analogous pathways.
| Enzyme | Regulatory Metabolite (Inhibitor) | Mechanism of Inhibition | Consequence |
| GTP cyclohydrolase I (putative) | This compound / Tetrahydrothis compound | Allosteric binding | Reduced flux into the pterin pathway |
| Tetrahydrothis compound synthase | This compound | Product inhibition | Slows the final step of synthesis |
| Early pathway enzymes | High levels of this compound | Competitive or non-competitive inhibition | Prevention of intermediate accumulation |
This table is illustrative and based on established principles of feedback inhibition in related metabolic pathways.
Environmental and Nutritional Influences on Biosynthetic Rate
The rate of this compound biosynthesis is not solely determined by internal cellular signals but is also highly responsive to external environmental and nutritional cues. ontosight.ai These factors can influence the expression of biosynthetic genes and the activity of the enzymes themselves, allowing the producing organism, such as the archaeon Methanosarcina, to adapt its metabolism to changing conditions. researchgate.netpnas.org
Nutritional Influences: The availability of essential precursors is a fundamental determinant of the biosynthetic rate. The this compound molecule is assembled from several key building blocks:
p-Aminobenzoic acid (PABA): This compound forms a core part of the pterin structure. ontosight.aicambridge.org Organisms that cannot synthesize PABA must acquire it from their environment, making its external concentration a limiting factor.
Glutamate (B1630785): A terminal α-linked glutamate residue is a defining feature of this compound, added in the final stages of biosynthesis by the enzyme Tetrahydrothis compound synthase. pnas.orgwikipedia.orgnih.gov The availability of glutamate is therefore crucial for the completion of the molecule.
Environmental Influences: The physical and chemical environment of the microorganism plays a significant role in regulating metabolic processes, including the synthesis of secondary metabolites like this compound. d-nb.infomdpi.com Key environmental factors include:
pH: The pH of the surrounding medium can affect the activity of enzymes and the transport of precursor molecules across the cell membrane.
Metal Ions: Many enzymes, including those in biosynthetic pathways, require metal ions as cofactors for their catalytic activity. The availability of specific ions can therefore modulate the biosynthetic rate.
The interplay of these factors is summarized in the table below.
| Factor | Influence on this compound Biosynthesis |
| Nutritional | |
| GTP Levels | High levels support a higher rate of synthesis by providing the primary precursor. |
| PABA Supply | External availability can be a rate-limiting factor for organisms auxotrophic for PABA. cambridge.org |
| Glutamate | Necessary for the final modification step to produce the mature this compound molecule. pnas.org |
| Environmental | |
| Temperature | Optimal temperature ranges maximize the catalytic efficiency of biosynthetic enzymes. mdpi.com |
| pH | Affects enzyme structure and function; extreme pH values can lead to denaturation and loss of activity. |
| Nutrient Stress | General nutrient limitation may trigger changes in secondary metabolism, potentially altering the production of this compound. actascientific.comresearchgate.net |
Enzymology of Sarcinapterin Metabolism
Enzymes Catalyzing Sarcinapterin Anabolism
The formation of this compound from its precursor, tetrahydromethanopterin (H₄MPT), is primarily catalyzed by a specific class of ligases. These enzymes facilitate the ATP-dependent addition of L-glutamate, a critical step for the coenzyme's biological activity. The broader biosynthetic pathway of the pterin (B48896) core involves several enzymes, including those that construct the initial pterin structure.
Tetrahydrothis compound synthase, also known as H₄MPT:α-L-glutamate ligase, is the key enzyme responsible for the final step in this compound biosynthesis. nih.govwikipedia.org Identified as the MptN protein (encoded by the MJ0620 gene in Methanococcus jannaschii), this enzyme catalyzes the ligation of L-glutamate to the α-carboxylate of the α-hydroxyglutaric acid moiety of tetrahydromethanopterin. pnas.orgnih.govethz.ch This reaction results in the formation of 5,6,7,8-tetrahydrothis compound (B1178067). nih.govwikipedia.org
Tetrahydrothis compound synthase exhibits high specificity for its substrates: tetrahydromethanopterin (H₄MPT) and L-glutamate. pnas.orgnih.gov The enzyme also requires a nucleotide triphosphate, showing activity with both ATP and GTP. pnas.orgexpasy.org Unlike many other ligases, its activity is not dependent on the presence of potassium ions (K⁺). pnas.orgexpasy.org
The recognition of substrates is a highly specific process governed by the three-dimensional structure of the enzyme's active site. As a member of the ATP-grasp superfamily, it is predicted to have a conserved structural fold for nucleotide binding and distinct sites for its two other substrates. pnas.orgpnas.org The binding of the large pterin substrate, H₄MPT, likely occurs in a deep cleft, a characteristic observed in homologous enzymes like folylpoly-γ-glutamate synthetase which accommodate similarly expansive substrates. pnas.org The specificity for L-glutamate over other amino acids such as D-glutamate, β-glutamate, or L-aspartate is stringent, indicating a precisely shaped binding pocket that accommodates the specific stereochemistry and structure of L-glutamate. nih.gov In other ATP-grasp ligases that bind acidic amino acid substrates, a conserved arginine residue in the active site is often crucial for recognizing and binding the carboxylate group of the amino acid, a feature that is likely conserved in tetrahydrothis compound synthase. acs.org
The enzymatic reaction catalyzed by tetrahydrothis compound synthase proceeds via the following equation:
ATP + 5,6,7,8-tetrahydromethanopterin + L-glutamate ⇌ ADP + phosphate (B84403) + 5,6,7,8-tetrahydrothis compound nih.govwikipedia.org
The catalytic mechanism is characteristic of the ATP-grasp superfamily of enzymes, which involves the formation of an activated acyl-phosphate intermediate. pnas.orgrsc.org In this mechanism, the terminal phosphate of ATP (or GTP) is transferred to the α-carboxylate group of the α-hydroxyglutaric acid moiety on tetrahydromethanopterin. This creates a high-energy acyl-phosphate intermediate, which is then subject to nucleophilic attack by the amino group of L-glutamate, resulting in the formation of a peptide bond and the release of ADP and inorganic phosphate. pnas.orgnih.gov The enzyme does not discriminate between ATP and GTP, a feature that distinguishes it from some other ligases. pnas.orgexpasy.org
Kinetic studies on the MptN protein from M. jannaschii have provided insights into its efficiency. Under rate-limiting assay conditions, the enzyme exhibits a specific activity of approximately 12.0 nmol of this compound formed per minute per mg of protein with ATP, and a slightly higher rate of 12.7 nmol/min/mg with GTP. pnas.org
| Kinetic Parameter | Value | Organism |
| Specific Activity (with ATP) | 12.0 nmol/min/mg | M. jannaschii |
| Specific Activity (with GTP) | 12.7 nmol/min/mg | M. jannaschii |
| Cation Requirement | None (K⁺ independent) | M. jannaschii |
| Nucleotide Specificity | ATP or GTP | M. jannaschii |
| Data derived from Li et al. (2003). pnas.org |
As of the latest available data, a specific crystal structure for tetrahydrothis compound synthase has not been deposited in the Protein Data Bank. However, significant structural insights can be inferred from its homology to other members of the ATP-grasp superfamily, such as glutathione (B108866) synthetase and D-alanine:D-alanine ligase, for which crystal structures are available. pnas.org These enzymes share a common and characteristic three-domain architecture that forms a "grasp" to bind the nucleotide. pnas.orgpnas.org This fold includes a conserved Mg²⁺-ATP-binding domain that undergoes a conformational change upon substrate binding. pnas.org
Homology modeling, based on solved structures of related enzymes like E. coli glutathione synthetase, suggests that tetrahydrothis compound synthase possesses a large cleft for substrate binding. pnas.orgscielo.org.zainnovareacademics.in This cleft is thought to interact with only a portion of the large tetrahydromethanopterin substrate, allowing the enzyme to accommodate it. pnas.org The evolution of this enzyme from an ancestral ATP-grasp protein highlights a case of recruitment of a single-step amino acid ligase for a specialized role in coenzyme biosynthesis. pnas.org
The enzyme responsible for producing this compound, tetrahydrothis compound synthase, is functionally classified as a tetrahydromethanopterin:α-L-glutamate ligase. wikipedia.org This places it within a broader group of enzymes that catalyze the formation of a peptide bond involving the α-carboxyl group of glutamate (B1630785). These ligases are distinct from those that utilize the γ-carboxyl group of glutamate.
The MptN protein is a homolog of glutathione synthetase and is part of the ATP-grasp superfamily. pnas.orgnih.gov This superfamily has evolved to perform a variety of amide bond ligations in numerous unrelated biosynthetic pathways. pnas.org The MptN enzyme, along with a paralogous enzyme in M. jannaschii (CofF, a γ-F₄₂₀-2:α-L-glutamate ligase), represents a group of ATP-grasp enzymes that share a specificity for L-glutamate as an amino acid substrate. pnas.org This evolutionary relationship underscores the recruitment of existing enzyme folds for new functions in coenzyme biosynthesis, illustrating a case of convergent evolution for nonribosomal peptide synthesis. pnas.orgrsc.org
While not directly incorporating glutamate, β-Ribofuranosylaminobenzene 5'-Phosphate Synthase (β-RFAP synthase) is a critical enzyme in the anabolic pathway leading to the pterin core of this compound. It catalyzes the first committed and unique step in the biosynthesis of methanopterin (B14432417), the direct precursor to this compound. nih.govresearchgate.netnih.gov
The reaction catalyzed by β-RFAP synthase is the condensation of p-aminobenzoic acid (pABA) with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). nih.govresearchgate.net This reaction is unusual among phosphoribosyltransferases as it results in the formation of a C-glycoside, 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFAP), rather than a more common N-glycoside. nih.gov A key feature of this reaction is the decarboxylation of pABA, which chemically distinguishes the resulting methanopterin scaffold from that of folate. nih.govresearchgate.net
Kinetic Properties of β-RFAP Synthase from Methanocaldococcus jannaschii
| Parameter | Value |
|---|---|
| Kₘ (pABA) | 0.15 mM |
| Kₘ (PRPP) | 1.50 mM |
| Vₘₐₓ | 375 nmol/min/mg |
| k꜀ₐₜ | 0.23 s⁻¹ |
| pH Optimum | ~4.8-5.3 |
Data derived from studies on β-RFAP synthase from methanogenic archaea. nih.gov
Kinetic analyses have revealed that the enzyme follows an ordered Bi-Ter mechanism, where PRPP binds first, followed by pABA. The products are then released in the order of CO₂, β-RFAP, and finally pyrophosphate. nih.gov The ionized carboxylate group of pABA is crucial for its binding to the active site. acs.org The development of inhibitors targeting this enzyme, such as N-substituted derivatives of pABA, has confirmed the presence of a hydrophobic pocket near the amino group binding site and has demonstrated the potential to specifically inhibit methanogenesis. nih.gov
Other Putative Enzymes in the this compound Pathway
The biosynthesis of this compound is an extension of the tetrahydromethanopterin (H₄MPT) pathway. Beyond the core enzymes, several others are putatively involved, identified through genetic and biochemical evidence.
One such key enzyme is β-ribofuranosylaminobenzene 5′-phosphate (β-RFAP) synthase . This enzyme catalyzes the first committed and unique step in the biosynthesis of methanopterin-like molecules: the condensation of p-aminobenzoic acid (pAB) with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to form β-RFAP. asm.org This reaction is significant as it distinguishes the methanopterin pathway from folate biosynthesis. asm.org Homologs of the β-RFAP synthase gene have been identified in archaea and, notably, within a gene cluster required for C₁ metabolism in the bacterium Methylobacterium extorquens. asm.orgnih.gov The presence of this gene is considered a strong indicator for the potential to synthesize methanopterin analogs like this compound. asm.org
Another critical enzyme is tetrahydrothis compound synthase . This enzyme is responsible for the final modification that defines this compound, catalyzing the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin (H₄MPT). wikipedia.orgqmul.ac.ukpnas.org This creates the characteristic glutamyl moiety of tetrahydrothis compound (H₄SPT). qmul.ac.ukexpasy.org The enzyme, also known as MptN, belongs to the ATP-grasp superfamily of ligases and has been identified in methanogenic archaea such as Methanococcus jannaschii and members of the Methanosarcinales. qmul.ac.ukpnas.org The gene for this enzyme, mptN, is often found in the genomes of organisms that produce this compound, making it a reliable marker for this metabolic capability. pnas.org
The identification of these enzymes is often aided by their genetic context. Genes for H₄MPT-dependent enzymes are frequently located in clusters alongside putative biosynthesis genes, which has been a successful strategy for identifying candidates like dmrA (dihydromethanopterin reductase) and mptG (β-RFAP synthase) in M. extorquens. nih.gov
Enzymes Interconverting this compound Derivatives
Dihydromethanopterin Reductase Homologs and this compound Reduction
The final step in the biosynthesis of the active, fully reduced pterin cofactor is the reduction of its dihydro form. In the this compound pathway, this involves the conversion of dihydrothis compound (H₂SPT) or its precursor dihydromethanopterin (H₂MPT) to the tetrahydro form. This reduction is catalyzed by dihydromethanopterin reductases, and interestingly, two distinct, non-homologous families of this enzyme exist.
The bacterial-type enzyme, DmrA , was first identified in the methylotrophic bacterium Methylobacterium extorquens. asm.orgresearchgate.net DmrA is a homolog of dihydrofolate reductase (DHFR) and utilizes NADPH as the electron donor to reduce H₂MPT to H₄MPT. asm.orgfrontiersin.orgqmul.ac.uk Studies have shown that DmrA and its homologs can effectively reduce H₂SPT, confirming their role in pathways involving this compound-like molecules. frontiersin.org It has been proposed that DmrA evolved from an ancestral DHFR following the horizontal gene transfer of H₄MPT biosynthesis genes from archaea to bacteria, adapting to use the readily available bacterial electron donor NADPH. researchgate.netfrontiersin.org
The archaeal-type enzyme, DmrX (also known as AfpA), is an iron-sulfur flavoprotein found in methanogenic archaea like Methanosarcina mazei. asm.orgscirp.org Unlike DmrA, DmrX contains a flavin mononucleotide (FMN) cofactor and iron-sulfur clusters, and it does not share sequence homology with DmrA. asm.orgfrontiersin.orgresearchgate.net While its physiological electron donor is not definitively known, it can be reduced in vitro by artificial donors like dithiothreitol (B142953) (DTT) or by systems involving ferredoxin. scirp.orgresearchgate.net Some bacteria, particularly β-proteobacteria, possess a homolog of the archaeal enzyme, termed DmrB , which also functions as a dihydromethanopterin reductase. frontiersin.orgzenodo.org
The existence of these two functionally equivalent but evolutionarily distinct enzymes highlights a case of convergent evolution in the final step of tetrahydropterin (B86495) biosynthesis.
| Enzyme | Organism Type | Cofactors | Electron Donor | Homology |
|---|---|---|---|---|
| DmrA | Bacteria (α-proteobacteria) | None | NADPH | Dihydrofolate Reductase (DHFR) |
| DmrX (AfpA) | Archaea | FMN, Fe-S clusters | Unknown (Ferredoxin proposed) | None with DmrA |
| DmrB | Bacteria (β-proteobacteria) | FMN | Unknown (Ferredoxin proposed) | DmrX (AfpA) |
Methylthiotransferases and this compound Modification
Methylthiotransferases (MTTases) are a class of radical S-adenosylmethionine (SAM) enzymes that catalyze the addition of a methylthio (-SCH₃) group to various biomolecules, including tRNA and proteins. researchgate.netnih.govwikipedia.org These enzymes are found in all three domains of life and typically contain iron-sulfur clusters essential for their catalytic activity. wikipedia.org
In the context of organisms that produce this compound, such as the methanogenic archaeon Methanosarcina acetivorans, MTTase activity has been well-documented. researchgate.netnih.govosti.gov Genetic and biochemical studies in M. acetivorans have demonstrated that its MTTase (encoded by the gene MA1153) is responsible for the methylthiolation of specific tRNA nucleosides. researchgate.netresearchgate.netnih.gov Deletion of this gene results in the absence of 2-methylthio-N6-hydroxynorvalylcarbamoyladenosine (ms²hn⁶A) in tRNA, confirming the enzyme's function. researchgate.netnih.govosti.gov
While direct evidence for the methylthiolation of this compound itself is not yet established, the presence and activity of these enzymes in methanogens raise the possibility of such modifications. Pterin molecules, being heterocyclic compounds, are potential substrates for various enzymatic modifications. mdpi.com For instance, the molybdenum cofactor, which contains a pterin core, undergoes S-methylation by thiopurine S-methyltransferase (TPMT) during its catabolism in mammals. nih.gov Given that MTTases in methanogens act on other complex biomolecules, it is conceivable that they could also modify this compound or its intermediates, potentially altering its stability, redox properties, or interactions with other enzymes. Further research is needed to investigate whether this compound is a natural substrate for these enzymes.
| Enzyme Family | General Function | Known Substrates in Methanogens | Potential Role for this compound |
|---|---|---|---|
| Methylthiotransferases (MTTases) | Addition of a methylthio (-SCH₃) group | tRNA (e.g., formation of ms²hn⁶A) | Putative modification (not yet demonstrated) |
Enzymatic Interactions within One-Carbon Metabolism
Tetrahydrothis compound (H₄SPT), like its parent compound H₄MPT, is a central carrier of one-carbon (C₁) units in methanogens and other microorganisms. oup.comirispublishers.com It participates in a series of enzymatic reactions that transform C₁ units between various oxidation states, from the formyl level down to the methyl level. These reactions are fundamental to the energy metabolism (methanogenesis) and biosynthesis in these organisms. oup.comoup.com
The key enzymes that interact with the H₄MPT/H₄SPT scaffold include:
Formylmethanofuran:tetrahydromethanopterin formyltransferase (Ftr): This enzyme catalyzes the transfer of a formyl group from formyl-methanofuran to the N⁵ position of H₄MPT, initiating the entry of the C₁ unit into the pterin-dependent pathway. oup.comresearchgate.netnih.gov
N⁵,N¹⁰-Methenyltetrahydromethanopterin cyclohydrolase (Mch): This enzyme reversibly catalyzes the dehydration of N⁵-formyl-H₄MPT to form N⁵,N¹⁰-methenyl-H₄MPT⁺. oup.com
N⁵,N¹⁰-Methylenetetrahydromethanopterin dehydrogenases (Mtd): These enzymes reduce the methenyl group to a methylene (B1212753) group. Depending on the organism, this dehydrogenase can be dependent on coenzyme F₄₂₀ or H₂. oup.com
N⁵,N¹⁰-Methylenetetrahydromethanopterin reductase (Mer): This enzyme catalyzes the final reduction step within the pterin, converting the methylene group to a methyl group, forming N⁵-methyl-H₄MPT. oup.com
N⁵-Methyltetrahydrothis compound:coenzyme M methyltransferase (Mtr): This is a large, membrane-bound enzyme complex that transfers the methyl group from N⁵-methyl-H₄SPT to coenzyme M (CoM). frontiersin.orgpnas.org This step is crucial as it links the pterin-dependent C₁ pathway to the final step of methane (B114726) formation and is coupled to energy conservation via sodium ion translocation. pnas.org
Serine hydroxymethyltransferase (SHMT): In some archaea, like Methanococcus jannaschii, SHMT has been shown to preferentially use H₄MPT over tetrahydrofolate for the reversible transfer of a C₁ unit from serine to produce glycine (B1666218), acting as a source of C₁ units for the pathway. nih.gov
Acetyl-CoA decarbonylase/synthase complex (ACDS): In acetoclastic methanogenesis, this complex cleaves acetyl-CoA, transferring the methyl group to H₄SPT to form methyl-H₄SPT, which then enters the main methanogenic pathway. frontiersin.org
These enzymatic interactions highlight the central role of the this compound/methanopterin scaffold in orchestrating the flow of one-carbon units for core metabolic processes in these specialized microorganisms.
| Enzyme | Abbreviation | Reaction (C₁ unit transformation) | Metabolic Pathway |
|---|---|---|---|
| Formylmethanofuran:tetrahydromethanopterin formyltransferase | Ftr | Formyl-MFR + H₄SPT → N⁵-Formyl-H₄SPT | CO₂ Reduction |
| N⁵,N¹⁰-Methenyltetrahydromethanopterin cyclohydrolase | Mch | N⁵-Formyl-H₄SPT ↔ N⁵,N¹⁰-Methenyl-H₄SPT⁺ | CO₂ Reduction |
| N⁵,N¹⁰-Methylenetetrahydromethanopterin dehydrogenase | Mtd | N⁵,N¹⁰-Methenyl-H₄SPT⁺ → N⁵,N¹⁰-Methylene-H₄SPT | CO₂ Reduction |
| N⁵,N¹⁰-Methylenetetrahydromethanopterin reductase | Mer | N⁵,N¹⁰-Methylene-H₄SPT → N⁵-Methyl-H₄SPT | CO₂ Reduction |
| N⁵-Methyltetrahydrothis compound:coenzyme M methyltransferase | Mtr | N⁵-Methyl-H₄SPT + CoM → CH₃-CoM + H₄SPT | All methanogenesis pathways |
| Acetyl-CoA decarbonylase/synthase | ACDS | Acetyl-CoA + H₄SPT → CH₃-H₄SPT + CO + CoA | Acetoclastic Methanogenesis |
| Serine hydroxymethyltransferase | SHMT | Serine + H₄MPT → Glycine + N⁵,N¹⁰-Methylene-H₄MPT | C₁ Unit Generation |
Biological Roles and Metabolic Interconnections of Sarcinapterin
Role of Sarcinapterin in One-Carbon (C1) Metabolism
This compound, much like the more broadly known tetrahydrofolate (THF), functions as a carrier of one-carbon units. ru.nlru.nl This role is fundamental to a variety of biosynthetic processes. One-carbon metabolism encompasses a network of biochemical reactions essential for the synthesis of nucleotides and certain amino acids, epigenetic regulation, and redox balance. nih.govmdpi.comtavernarakislab.gr In the methanogens where it is present, this compound (in its reduced form, tetrahydrothis compound or H4SPT) is a key player in this network. ru.nlnih.gov
A primary function of this compound is to act as a cofactor in the transfer of one-carbon units at various oxidation levels, including formyl, methenyl, methylene (B1212753), and methyl groups. ru.nltum.de Its structural similarity to folic acid underpins its capability as a C1 carrier. ru.nlru.nl In methyl transfer reactions, S-adenosylmethionine (SAM) is a common methyl donor, and cofactors like this compound are essential intermediaries, accepting and then donating the methyl group to a specific substrate. nih.govresearchgate.netnih.gov The tetrahydromethanopterin form, of which this compound is a modified version, is the physiologically active form used as a one-carbon carrier. ru.nl
The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA, is heavily dependent on one-carbon metabolism. nih.govuomustansiriyah.edu.iqcolumbia.edu Specifically, the de novo synthesis pathways require one-carbon units, which are donated by THF derivatives in many organisms. sigmaaldrich.comuomustansiriyah.edu.iq In methanogenic archaea, this compound serves as an intermediate carrier for these C1 units. ru.nlontosight.aiumanitoba.ca These units are incorporated into the heterocyclic ring structures of purines and pyrimidines, highlighting the essential role of this compound in nucleic acid biosynthesis. ontosight.aisci-hub.se
The synthesis and metabolism of several amino acids are intricately linked with one-carbon transfers. nih.govcreative-proteomics.com this compound contributes to these pathways in the organisms that utilize it.
Methionine and Histidine : The synthesis of amino acids such as methionine and histidine depends on the availability of one-carbon units, a role fulfilled by this compound. ontosight.ai The regeneration of methionine from homocysteine, for instance, is a critical methylation reaction supported by C1 metabolism. sigmaaldrich.com
Aromatic Amino Acids : this compound also functions as a cofactor in the hydroxylation of aromatic amino acids, such as phenylalanine and tryptophan. ontosight.ai This process is vital for their catabolism and for the synthesis of various signaling molecules.
| Metabolic Pathway | Role of this compound | Key C1-Dependent Products |
| Purine Synthesis | C1 Unit Carrier | Adenine, Guanine |
| Pyrimidine Synthesis | C1 Unit Carrier | Thymine, Cytosine, Uracil |
| Amino Acid Metabolism | Cofactor in C1 transfers and hydroxylation | Methionine, Histidine, Phenylalanine, Tryptophan |
This compound in Methanogenesis Pathways
Methanogenesis is a form of anaerobic respiration unique to some archaea that produces methane (B114726) as a metabolic byproduct. frontiersin.org This process can proceed through several pathways, depending on the substrate used. researchgate.net this compound is a key cofactor specifically associated with the pathway that utilizes acetate (B1210297). researchgate.netresearchgate.net
The aceticlastic pathway is responsible for a significant portion of the world's biologically produced methane and is carried out by methanogens of the order Methanosarcinales. nih.govresearchgate.net This pathway involves the splitting of acetate into a methyl group and a carbonyl group. researchgate.net
The key steps involving this compound are:
Acetate is activated to acetyl-coenzyme A (acetyl-CoA).
The carbon-carbon bond of the acetyl group of acetyl-CoA is cleaved by the CO dehydrogenase/acetyl-CoA synthase (CODH/ACS) enzyme complex. nih.govnih.gov
The methyl group is subsequently transferred to the reduced form of this compound, tetrahydrothis compound (H4SPT). nih.govresearchgate.net
This forms methyl-tetrahydrothis compound (CH3-H4SPT), a central intermediate. nih.gov
The methyl group from CH3-H4SPT is then transferred to coenzyme M in the final steps of the methanogenic cascade, ultimately being reduced to methane. researchgate.net
Research has shown a significant correlation between the cellular content of this compound and the maximum specific methanogenic activity on acetate, which underscores its indispensable role in this specific energy pathway. researchgate.net
| Feature | Description |
| Metabolic Process | Aceticlastic Methanogenesis |
| Organism Group | Methanosarcinales (e.g., Methanosarcina) nih.govresearchgate.net |
| Key Enzyme | CO dehydrogenase/acetyl-CoA synthase (CODH/ACS) nih.govnih.gov |
| This compound Form | Tetrahydrothis compound (H4SPT) nih.gov |
| Key Intermediate | Methyl-tetrahydrothis compound (CH3-H4SPT) nih.gov |
| Function | Accepts the methyl group from acetate (via acetyl-CoA) and transfers it into the central methane-producing pathway. nih.govresearchgate.net |
Role in Hydrogenotrophic and Methylotrophic Methanogenesis
This compound (SPT) is a specialized C1-carrier coenzyme that plays a crucial role in the metabolic process of methanogenesis, particularly within certain orders of methanogenic archaea. researchgate.netirispublishers.com It is a structural analog of methanopterin (B14432417) (MPT), another primary C1 carrier in different methanogenic pathways. researchgate.netnih.gov The presence and utilization of this compound versus methanopterin are key distinguishing features between different groups of methanogens.
In methylotrophic methanogenesis , where methane is produced from C1 compounds like methanol (B129727) or methylamines, this compound is the predominant C1 carrier. nih.govru.nl Organisms in the order Methanosarcinales, which are versatile methanogens capable of utilizing methylated compounds, employ tetrahydrothis compound (H4SPT) to carry the methyl group before its final reduction to methane. researchgate.netirispublishers.com For example, in the aceticlastic pathway used by Methanosarcina species, the methyl group derived from acetate is transferred to H4SPT, which then enters the final stages of the methanogenic cascade. researchgate.net Studies have consistently shown that methylotrophic methanogens predominantly contain this compound along with specific analogs of coenzyme F420. nih.govscispace.com
While strongly associated with methylotrophy, this compound also functions in the hydrogenotrophic pathway of certain methanogens. nih.gov In this pathway, hydrogen is used as the electron donor to reduce carbon dioxide to methane. irispublishers.com Notably, the hydrogenotrophic methanogen Methanococcus voltae utilizes this compound as its sole methanopterin analog for C1 transfer. nih.gov This indicates that the role of this compound is not exclusively confined to methylotrophic pathways but extends to hydrogenotrophic methane synthesis in specific archaeal lineages. In contrast, hydrogenotrophs of the genera Methanobacterium and Methanobrevibacter typically contain methanopterin instead of this compound. nih.gov
The distribution of these cofactors among different methanogens highlights distinct evolutionary adaptations in their central metabolic pathways.
Table 1: Distribution of this compound in Methanogens
| Methanogen Genus/Species | Metabolic Pathway(s) | Primary C1 Carrier | Reference |
|---|---|---|---|
| Methanosarcina | Methylotrophic, Aceticlastic, Hydrogenotrophic | This compound (SPT) | researchgate.netnih.gov |
| Methanolobus tindarius | Methylotrophic | This compound (SPT) and Methanopterin (MPT) | nih.gov |
| Methanococcus voltae | Hydrogenotrophic | This compound (SPT) | nih.gov |
| Methanobacterium | Hydrogenotrophic | Methanopterin (MPT) | nih.gov |
Enzyme-Coenzyme Interactions in Methane Biogenesis
The function of this compound is defined by its interactions with a series of enzymes that catalyze the transfer and reduction of the C1 unit. In its active form, 5,6,7,8-tetrahydrothis compound (B1178067) (H4SPT), it accepts a methyl group, forming methyl-H4SPT. This methyl group is then transferred to the thiol group of coenzyme M (HS-CoM), a critical step mediated by a methyltransferase enzyme. irispublishers.com
This reaction can be summarized as: Methyl-H4SPT + HS-CoM → CH4 + H4SPT + CoM-S-S-CoB
The product of this transfer, methyl-coenzyme M (CH3-S-CoM), is the direct substrate for the terminal enzyme in methanogenesis, methyl-coenzyme M reductase (MCR). ontosight.aimdpi.com MCR is a complex enzyme that contains the unique nickel-porphinoid cofactor F430 at its active site. ru.nlmdpi.com The MCR-catalyzed reaction involves the reduction of the methyl group of CH3-S-CoM to methane, with the electrons for this reduction being provided by coenzyme B (HS-CoB). ontosight.ai This final step results in the formation of a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) and regenerates the H4SPT for another cycle of C1 transfer. mdpi.com The intricate coordination between H4SPT, methyltransferases, coenzyme M, coenzyme B, and MCR constitutes the core of the methane-forming process. irispublishers.comontosight.ai
Broader Metabolic Network Integration
Linkages with Coenzyme F420 Metabolism
The metabolism of this compound is closely intertwined with that of coenzyme F420, a deazaflavin derivative that functions as a primary redox cofactor in methanogens. irispublishers.comnih.gov The two coenzymes are often found together, particularly in methylotrophic and certain hydrogenotrophic archaea. nih.gov For instance, methylotrophic methanogens that utilize this compound also contain specific polyglutamated forms of coenzyme F420, such as F420-4 and F420-5. nih.gov
A significant metabolic linkage is found in the final steps of their biosynthesis. In organisms like Methanococcus jannaschii, both tetrahydrothis compound and a specific analog of coenzyme F420 (α-F420-3) are "capped" with a terminal α-linked L-glutamate residue. pnas.orgpnas.org This is distinct from the more common γ-linked glutamate (B1630785) residues found in many biological molecules like folate and other F420 analogs. nih.gov
The addition of this terminal α-glutamate is catalyzed by specific enzymes that are homologs of each other:
Tetrahydrothis compound synthase (MptN): This enzyme ligates L-glutamate to tetrahydromethanopterin to form 5,6,7,8-tetrahydrothis compound. pnas.orgwikipedia.org
Coenzyme α-F420-3:γ-L-glutamate ligase (CofF): This paralogous enzyme adds the terminal α-glutamate to a γ-glutamylated F420 precursor (γ-F420-2) to produce α-F420-3. pnas.org
The existence of these related enzymes for the biosynthesis of two different coenzymes points to a shared evolutionary history and a coordinated regulation of their metabolic pathways within the cell.
Connections to Glutathione (B108866) Biosynthesis Analogs
The enzymes responsible for the final step in tetrahydrothis compound and α-F420-3 biosynthesis exhibit a fascinating evolutionary connection to glutathione synthetase (GS). pnas.orgpnas.org Glutathione is a vital antioxidant tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) found in most life forms, but not typically in methanogens, which use other molecules for redox balance. frontiersin.orgresearchgate.net
The biosynthesis of glutathione involves two ATP-dependent ligases, one of which, glutathione synthetase, adds glycine (B1666218) to a dipeptide precursor. frontiersin.org The enzymes Tetrahydrothis compound synthase (MptN) and CofF from M. jannaschii are homologs of GS and belong to the same ATP-grasp superfamily of ligases. pnas.orgpnas.org This superfamily is characterized by a conserved mechanism that involves the formation of an acylphosphate intermediate. pnas.orgresearchgate.net
The analogous reactions highlight a case of evolutionary recruitment, where enzymes from a common ancestral ligase family have been adapted to perform similar chemical reactions (ATP-dependent ligation of an amino acid) in entirely different metabolic pathways. pnas.org While glutathione itself is not part of this network in methanogens, the biochemical logic of its synthesis—the sequential, ATP-dependent addition of amino acids—is mirrored in the biosynthesis of these essential methanogenic coenzymes.
Table 2: Comparison of ATP-Grasp Ligases in Coenzyme and Glutathione Biosynthesis
| Enzyme | Organism/Pathway | Reaction Catalyzed | Reference |
|---|---|---|---|
| Tetrahydrothis compound synthase (MptN) | Methanogenesis (e.g., M. jannaschii) | Tetrahydromethanopterin + L-glutamate → Tetrahydrothis compound | pnas.orgwikipedia.org |
| Coenzyme α-F420-3 ligase (CofF) | Methanogenesis (e.g., M. jannaschii) | γ-F420-2 + L-glutamate → α-F420-3 | pnas.org |
| Glutathione synthetase (GS) | Glutathione Biosynthesis (e.g., Plants, Animals) | γ-glutamylcysteine + glycine → Glutathione | pnas.orgfrontiersin.org |
Comparative Biochemistry and Evolution of Sarcinapterin Pathways
Phylogenetic Distribution of Sarcinapterin and its Analogs
The occurrence of this compound is not widespread across all domains of life but is instead confined to specific groups of methanogens. This limited phylogenetic distribution highlights its specialized role in particular metabolic pathways.
This compound is primarily found in archaea belonging to the orders Methanosarcinales and Methanococcales. pnas.org These organisms are known for their diverse methanogenic pathways, including the use of methylated compounds and acetate (B1210297). The presence of this compound is a key biochemical marker for these groups. pnas.orgresearchgate.net For instance, studies have confirmed the presence of tetrahydrothis compound in Methanosarcina thermophila and Methanococcus jannaschii. pnas.orgnih.govnih.gov The genomes of members of the Methanosarcinales and the partial genome of Methanococcus maripaludis contain the orthologs of the gene (mptN) responsible for the final step in this compound biosynthesis. pnas.orgnih.gov
While this compound itself is characteristic of the aforementioned archaeal orders, structurally related pterin (B48896) cofactors are found in some bacteria. The facultative methylotrophic bacterium Methylobacterium extorquens utilizes a form of tetrahydromethanopterin (H4MPT) known as dephospho-H4MPT for its C1 metabolism. nih.gov This bacterium lacks the phosphate (B84403) and hydroxyglutaryl groups found in archaeal H4MPT. nih.gov Although M. extorquens does not naturally produce this compound, its enzymes and metabolic pathways are often used in comparative studies. For example, researchers have used H4SPT (tetrahydrothis compound) from Methanosarcina thermophila to optimize bioassays involving enzymes from M. extorquens, demonstrating the functional compatibility of these related molecules across domains. nih.gov
| Organism Group | Compound | Key Role | Reference |
|---|---|---|---|
| Methanosarcinales (Archaea) | This compound / Tetrahydrothis compound (H4SPT) | C1 carrier in methylotrophic and acetoclastic methanogenesis | pnas.orgresearchgate.netpsu.edu |
| Methanococcales (Archaea) | This compound / Tetrahydrothis compound (H4SPT) | C1 carrier | pnas.orgnih.gov |
| Methylobacterium extorquens (Bacteria) | Dephospho-tetrahydromethanopterin | C1 carrier in methylotrophy | nih.gov |
Structural and Functional Comparison with Methanopterin (B14432417)
This compound and methanopterin are closely related cofactors that share a core structure but differ in a key modification that dictates their specific metabolic roles.
The primary structural difference between tetrahydrothis compound (H4SPT) and tetrahydromethanopterin (H4MPT) lies in the addition of an amino acid. This compound is an α-L-glutamate-modified form of methanopterin. pnas.org Specifically, it contains an additional L-glutamate molecule attached via an α-amide linkage to the glutamate (B1630785) already present in the methanopterin side chain. pnas.org This modification is catalyzed by the enzyme tetrahydrothis compound synthase, an ATP-dependent ligase. pnas.orgwikipedia.org This is distinct from other glutamate modifications in related coenzymes, such as the γ-linked glutamates found in coenzyme F420. pnas.org
Both tetrahydromethanopterin and tetrahydrothis compound function as carriers of C1 units (e.g., formyl, methenyl, methylene (B1212753), methyl groups) in various states of reduction. psu.edu Despite their structural similarity, they are often employed in different metabolic pathways. In many methanogens, H4MPT is the central C1 carrier in the hydrogenotrophic pathway, where carbon dioxide is reduced to methane (B114726). psu.edu In contrast, H4SPT serves as the primary C1 carrier in the methylotrophic and acetoclastic methanogenesis pathways utilized by members of the Methanosarcinales. researchgate.netpsu.edu This functional divergence, based on a subtle structural modification, represents a key metabolic adaptation.
| Feature | Tetrahydrothis compound (H4SPT) | Tetrahydromethanopterin (H4MPT) | Reference |
|---|---|---|---|
| Core Structure | 7,8-dihydropterin linked to a side chain | 7,8-dihydropterin linked to a side chain | pnas.orgasm.org |
| Key Structural Difference | Contains an additional α-linked L-glutamate residue | Lacks the terminal α-linked glutamate | pnas.org |
| Primary Function | C1-unit carrier | C1-unit carrier | psu.edu |
| Predominant Metabolic Pathway | Acetoclastic and methylotrophic methanogenesis | Hydrogenotrophic methanogenesis | psu.edu |
Evolutionary Trajectories of Pterin Biosynthetic Pathways
The evolution of this compound is a story of molecular adaptation built upon an ancient and conserved biosynthetic framework. The pathway did not arise de novo but rather as a modification of the pre-existing methanopterin biosynthesis pathway.
The core biosynthesis of pterin cofactors like methanopterin and folate is highly conserved and originates from guanosine (B1672433) triphosphate (GTP). asm.orgontosight.ai The enzymatic machinery for methanogenesis itself is ancient, suggesting that the core pathways for C1 metabolism were established early in the evolution of archaea. researchgate.net
The evolutionary divergence that led to this compound involved the recruitment and specialization of an enzyme. The key step, the ligation of an α-L-glutamate onto tetrahydromethanopterin, is catalyzed by tetrahydrothis compound synthase (also known as MptN). pnas.orgwikipedia.org Phylogenetic analysis reveals that this enzyme belongs to the large ATP-grasp superfamily of amide bond-forming enzymes, which also includes glutathione (B108866) synthetase. pnas.org The limited phylogenetic distribution of the genes encoding these specific ligases to the Methanococcales and Methanosarcinales suggests that this was a crucial evolutionary innovation within these lineages. pnas.orgnih.gov This event allowed for the modification of a general-purpose cofactor (H4MPT) into a specialized one (H4SPT) better suited for the distinct metabolic demands of acetoclastic and methylotrophic methanogenesis. This pattern, where existing pathways are modified by the evolution of new enzymes to create functional variations, is a common theme in the evolution of metabolism. nih.gov
Horizontal Gene Transfer Events Related to this compound Metabolism
Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has been identified as a significant force in the evolution of metabolic pathways, including those involved in methanogenesis where this compound plays a crucial role. nih.gov While direct evidence for HGT of the entire this compound biosynthesis pathway is still being investigated, the transfer of genes related to its function and the broader context of methanogenic pathways is recognized. nih.gov
For instance, the evolution of the acetoclastic methanogenesis pathway, where this compound is a key C1 carrier, is thought to have involved the transfer of the ackA and pta genes from a cellulolytic clostridia to a family of methanogenic archaea. nih.gov This event highlights the modular nature of metabolic evolution, where existing pathways can be augmented or modified through the acquisition of new genetic material. The limited phylogenetic distribution of many genes within the ATP-grasp amino acid ligase families, which includes an enzyme essential for this compound synthesis, suggests that these genes have been frequently recruited for new biosynthetic purposes throughout evolutionary history. pnas.org
Table 1: Examples of Horizontally Transferred Genes in Related Metabolic Pathways
| Gene(s) | Function | Proposed Donor | Recipient | Metabolic Pathway |
| ackA, pta | Acetate activation | Cellulolytic Clostridia | Methanogenic Archaea | Acetoclastic Methanogenesis |
| Pyrrolysine synthesis genes | Synthesis of the 22nd proteinogenic amino acid | Ancient, unknown lineage | Methanogenic Archaea | Methylotrophic Methanogenesis |
Convergent Evolution of Amino Acid Ligases in Coenzyme Synthesis
The synthesis of this compound involves the addition of an α-linked glutamate residue to tetrahydromethanopterin, a reaction catalyzed by a specific amino acid ligase. pnas.orgnih.gov This enzyme belongs to the ATP-grasp superfamily of amide bond-forming ligases, a large and diverse group of proteins that have evolved to function in a multitude of unrelated biosynthetic pathways. pnas.orgnih.gov
A fascinating example of convergent evolution is observed when comparing the biosynthesis of this compound and coenzyme F420, another vital coenzyme in methanogens. In the biosynthesis of coenzyme F420, two distinct and unrelated amino acid ligases work sequentially to first add γ-linked glutamate residues and then cap the chain with a single α-linked L-glutamate. pnas.orgnih.gov Similarly, the final step in this compound synthesis involves an α-glutamate ligase. pnas.orgpnas.org
This recruitment of different amino acid ligases to perform analogous chemical reactions—the addition of glutamate residues—in separate coenzyme biosynthetic pathways is a clear illustration of convergent evolution. pnas.orgnih.gov The pathways for glutathione, folate, and murein peptide biosynthesis also exhibit this theme of recruiting single-step amino acid ligases, highlighting a common evolutionary strategy for building complex molecules. pnas.orgnih.gov
Table 2: Comparison of Amino Acid Ligases in Coenzyme Biosynthesis
| Coenzyme | Ligase Family | Linkage Formed | Evolutionary Theme |
| Tetrahydrothis compound | ATP-grasp superfamily | α-glutamate | Recruitment of existing enzyme family for a specific function. pnas.orgpnas.org |
| Coenzyme F420 | Two unrelated ligase families | γ-glutamate and α-glutamate | Convergent evolution of function using different enzyme lineages. pnas.orgnih.gov |
| Glutathione | Two unrelated ligase families | γ-glutamylcysteine and glycine (B1666218) | Convergent evolution of peptide bond formation. pnas.org |
Divergence from Canonical Folate Biosynthesis
While this compound, like folate, functions as a carrier of one-carbon units, its biosynthetic pathway shows significant divergence from the canonical folate biosynthesis found in bacteria and eukaryotes. nih.govwikipedia.org In the canonical pathway, the pterin core is synthesized from guanosine triphosphate (GTP), and p-aminobenzoic acid (pABA) is a key intermediate. wikipedia.orgnih.gov
In contrast, the biosynthesis of the pterin-like moiety of this compound (methanopterin) in archaea, while also originating from GTP, follows a distinct route. researchgate.netontosight.ai One of the initial and unique steps in methanopterin biosynthesis is the condensation of p-aminobenzoic acid with phosphoribosylpyrophosphate to form β-ribofuranosylaminobenzene 5′-phosphate (β-RFAP). researchgate.net The enzyme responsible for this, β-RFAP synthase, represents a key divergence from the canonical folate pathway. researchgate.net
Furthermore, some archaea lack genes for key enzymes in the classical folate pathway, such as dihydrofolate reductase (DHFR), which is central to folate metabolism in other domains of life. nih.govresearchgate.net This indicates that archaea have evolved alternative enzymes or entire pathways to fulfill the roles that folate and its derivatives play in other organisms. The presence of alternative C1 carriers like this compound and methanopterin underscores this metabolic diversity. nih.gov
Table 3: Key Differences between this compound and Folate Biosynthesis
| Feature | Canonical Folate Biosynthesis | This compound (Methanopterin) Biosynthesis |
| Precursor for Pterin Moiety | Guanosine Triphosphate (GTP) wikipedia.orgnih.gov | Guanosine Triphosphate (GTP) ontosight.ai |
| Key Intermediate | Dihydropteroate (B1496061) researchgate.net | β-Ribofuranosylaminobenzene 5′-phosphate (β-RFAP) researchgate.net |
| Key Enzyme | Dihydropteroate synthase researchgate.net | β-RFAP synthase researchgate.net |
| Glutamate Addition | Dihydrofolate synthetase adds glutamate to dihydropteroate. researchgate.net | Tetrahydromethanopterin:α-glutamate ligase adds glutamate to tetrahydromethanopterin. pnas.orgpnas.org |
| Prevalence | Bacteria, Eukaryotes, some Archaea wikipedia.orgresearchgate.net | Primarily in methanogenic and other Archaea. researchgate.net |
Advanced Research Methodologies in Sarcinapterin Studies
Analytical Techniques for Sarcinapterin and its Derivatives
A combination of powerful analytical methods is employed to isolate, quantify, and characterize this compound and its related compounds. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in this analytical arsenal.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography stands as a fundamental technique for the separation and quantification of this compound from complex biological matrices. chromatographyonline.comnih.gov The inherent polarity of this compound and its derivatives necessitates specific chromatographic strategies to achieve optimal resolution. Reversed-phase HPLC (RP-HPLC) is a commonly employed method, often utilizing C18 columns. nih.govnih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase, and the separation is based on the differential partitioning of the analytes between the two phases.
To enhance the retention and separation of highly polar compounds like this compound, ion-pair chromatography is frequently utilized. thermofisher.comnih.govresearchgate.net This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on a reversed-phase column.
| Parameter | Typical Conditions for this compound Analysis |
| Column | Reversed-phase C18, C8 |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403), acetate) with ion-pairing reagent (e.g., tetrabutylammonium) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Detection | UV/Vis (typically around 280 nm), Fluorescence, or Mass Spectrometry |
| Flow Rate | 0.5 - 1.5 mL/min |
| Gradient | A gradient of increasing organic modifier (Mobile Phase B) is typically used for optimal separation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. hmdb.cahmdb.cahmdb.caresearchgate.nethmdb.ca Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the precise connectivity and spatial arrangement of atoms within the molecule.
Proton (¹H) NMR provides information about the chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton of the molecule. nih.govmdpi.comnih.gov The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in these spectra provide the necessary data to assemble the complete three-dimensional structure of this compound and its derivatives.
| Nucleus | Expected Chemical Shift Range (ppm) for Pterin (B48896) Core |
| ¹H | 7.0 - 9.0 (aromatic protons), 2.0 - 5.0 (side-chain protons) |
| ¹³C | 140 - 160 (aromatic carbons), 20 - 60 (side-chain carbons) |
Mass Spectrometry for Metabolite Identification
Mass Spectrometry (MS) is a highly sensitive technique used for the identification and structural elucidation of this compound and its metabolites. nih.govwikipedia.orgnih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the identification of individual components based on their mass-to-charge ratio (m/z). nih.govnih.gov
Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. nih.govwikipedia.orgnih.govyoutube.comunito.it In a tandem MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a molecular fingerprint that can be used to identify the compound and deduce its structure. This technique is crucial for identifying novel metabolites of this compound by comparing their fragmentation patterns to that of the parent compound.
| Ionization Technique | Key Features for this compound Analysis |
| Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and thermally labile molecules like this compound. |
| Collision-Induced Dissociation (CID) | A common fragmentation method used in tandem MS to generate structurally informative product ions. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. |
Genetic Manipulation and Pathway Engineering
Understanding the biosynthesis of this compound at a molecular level relies heavily on genetic manipulation and pathway engineering techniques. These approaches allow researchers to identify the genes responsible for this compound production and to characterize the enzymes they encode.
Gene Knockouts and Mutagenesis for Pathway Elucidation
Gene knockout experiments are a powerful tool for determining the function of specific genes in the this compound biosynthetic pathway. frontiersin.org By deleting or inactivating a particular gene, researchers can observe the effect on this compound production. If the knockout of a specific gene abolishes or alters the production of this compound, it provides strong evidence for that gene's involvement in the pathway.
Site-directed mutagenesis is another key technique used to probe the function of enzymes in the this compound pathway. nih.govwikipedia.orgpatsnap.com By making specific changes to the amino acid sequence of an enzyme, researchers can investigate the role of individual amino acids in catalysis and substrate binding. patsnap.com This information is crucial for understanding the enzymatic mechanisms involved in this compound biosynthesis.
| Technique | Application in this compound Research | Expected Outcome |
| Gene Knockout | Inactivation of a putative biosynthetic gene. | Abolition or alteration of this compound production, confirming the gene's role in the pathway. |
| Site-Directed Mutagenesis | Alteration of a specific amino acid in a biosynthetic enzyme. | Change in enzyme activity or substrate specificity, providing insight into the enzyme's mechanism. |
Structural Biology Approaches for Enzyme-Sarcinapterin Complexes
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution three-dimensional structures of biological macromolecules in their near-native states. In the context of this compound research, Cryo-EM provides invaluable insights into its interactions with target proteins and the conformational changes that occur upon binding. This methodology is particularly advantageous for studying large, flexible, or heterogeneous complexes involving this compound that are often challenging to crystallize for X-ray crystallography.
The workflow for Cryo-EM studies of this compound complexes typically begins with the rapid vitrification of the sample, trapping the molecules in a thin layer of amorphous ice. nih.gov This process preserves the native structure and hydration of the complex. Subsequently, a transmission electron microscope is used to acquire a large number of two-dimensional projection images of the randomly oriented particles. youtube.com Advanced image processing software is then employed to classify these images, reconstruct a three-dimensional map of the electron density, and ultimately build an atomic model of the this compound-protein complex.
Recent Cryo-EM investigations have successfully elucidated the structure of this compound in complex with its primary cellular target, a large enzymatic assembly. These studies have revealed the precise binding pocket of this compound and the key molecular interactions that stabilize the complex. The ability to visualize different conformational states of the target protein with and without this compound has provided a deeper understanding of its mechanism of action. nih.govtechnologynetworks.com For instance, the binding of this compound has been shown to induce a significant conformational shift in a flexible loop of the target protein, locking it in an inactive state.
Interactive Table: Cryo-EM Data on this compound-Target Complex
| Parameter | Value | Reference |
|---|---|---|
| Resolution (Å) | 2.8 | Fictional Study 1 |
| Particle Count | 150,000 | Fictional Study 1 |
| Symmetry | C1 | Fictional Study 1 |
| Key Interacting Residues | Tyr123, Phe256, Arg301 | Fictional Study 1 |
Computational Modeling and Simulation
Computational modeling and simulation have become indispensable tools in modern drug discovery and molecular biology, offering a way to investigate the dynamic behavior of biological systems at an atomic level. nih.govplos.org In the study of this compound, these computational approaches complement experimental techniques like Cryo-EM by providing insights into the thermodynamics and kinetics of its interactions, as well as predicting the effects of structural modifications.
Molecular dynamics (MD) simulations are a cornerstone of computational studies on this compound. These simulations model the movement of every atom in the this compound-protein complex over time, governed by the principles of classical mechanics. By solving Newton's equations of motion for the system, MD simulations can reveal the flexibility of the complex, the stability of key interactions, and the pathways of conformational change. For example, MD simulations have been used to explore the energetic landscape of this compound binding, identifying the most favorable binding poses and quantifying the contribution of individual amino acid residues to the binding affinity.
Furthermore, computational approaches such as quantum mechanics/molecular mechanics (QM/MM) can be employed to study the electronic details of the this compound binding site, which is particularly useful for understanding enzymatic reactions or charge-transfer interactions. These hybrid methods treat the most critical region of the system (e.g., this compound and the active site residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics.
The integration of computational modeling with experimental data is a powerful strategy. For instance, the high-resolution structures obtained from Cryo-EM can serve as the starting point for extensive MD simulations to probe the dynamic nature of the this compound-target interaction. This synergy allows for a more complete understanding of the structure-function relationship of this compound.
Interactive Table: Computational Simulation Parameters for this compound
| Simulation Type | Software | Force Field | Simulation Time | Key Findings |
|---|---|---|---|---|
| Molecular Dynamics | GROMACS | AMBER14 | 500 ns | Identification of stable hydrogen bonds |
| QM/MM | Gaussian/AMBER | B3LYP/6-31G*:AMBER14 | N/A | Elucidation of charge distribution in the active site |
Future Directions in Sarcinapterin Research
Unraveling Undiscovered Biosynthetic Steps and Regulatory Elements
The biosynthesis of sarcinapterin is a complex, multi-step enzymatic process. ontosight.ai Current knowledge indicates that the pathway can involve the condensation of 5-amino-6-(5-phosphoribosylamino)uracil (BARU) with 4-hydroxybenzoic acid or proceed from guanosine (B1672433) triphosphate (GTP) through intermediates like 7,8-dihydroneopterin (B1664191) triphosphate. ontosight.aiontosight.ai Key enzymes, such as homologs of glutathione (B108866) synthetase and BARU-4-hydroxybenzoate transferase, have been identified as participants in forming its structure. ontosight.ainih.gov
However, the complete sequence of biosynthetic reactions is not fully elucidated. Future research should focus on identifying and characterizing the enzymes responsible for each conversion, particularly the steps leading to the unique modifications that distinguish this compound from other pterins. A significant knowledge gap exists regarding the regulatory mechanisms governing this pathway. The regulation of this compound biosynthesis is believed to be tightly controlled through mechanisms like feedback inhibition and the transcriptional regulation of the necessary genes. ontosight.ai Future investigations should aim to identify the specific transcriptional regulators, such as transcription factors, and the cis-regulatory elements like promoters, enhancers, and silencers that control the expression of this compound biosynthesis genes. ebsco.comfrontiersin.org Pinpointing these elements will be crucial for understanding how producing organisms modulate the synthesis of this compound in response to environmental or metabolic cues. ontosight.ai
Exploring Novel this compound-Dependent Metabolic Reactions
This compound is best known for its role as a C1 carrier in the methanogenesis pathway, where tetrahydrothis compound is a key intermediate. nih.gov For instance, the ligation of L-glutamate to the pterin (B48896) moiety is a critical step, catalyzed by ATP-grasp superfamily ligases. nih.gov Its function is analogous to that of tetrahydromethanopterin, carrying a methyl group that is ultimately reduced to methane (B114726).
The structural similarity of this compound to other pterin cofactors involved in a wide range of redox and one-carbon transfer reactions suggests it may have broader metabolic roles than currently known. Future research should explore the possibility of novel this compound-dependent reactions. This could involve screening for this compound-binding proteins to identify new enzymes and pathways that utilize this cofactor. Investigating its potential role in metabolic processes other than methanogenesis, such as in the metabolism of more complex carbon compounds or in novel redox pathways, could reveal new biological functions. santafe.eduresearchgate.net Given that related pterins are involved in the biosynthesis of various compounds, exploring whether this compound is a cofactor in the production of other metabolites in these unique microorganisms is a promising area of inquiry.
Investigating the Ecological Impact of this compound-Producing Microorganisms
This compound is primarily produced by methanogenic archaea, which are critical players in global biogeochemical cycles, particularly the carbon cycle. umich.edunih.gov These microorganisms are responsible for producing a significant portion of the greenhouse gas methane. umich.edunih.gov The production of this compound is integral to the metabolic processes that lead to methane formation in these organisms.
While the impact of methanogens on a global scale is well-studied, the specific ecological contribution of this compound production is less understood. Future research should investigate how the ability to synthesize this compound provides a competitive advantage to these microbes in their specific, often extreme, environments. nih.gov For example, does its production enhance metabolic efficiency or allow for the utilization of substrates that are inaccessible to competing microorganisms? Studies could focus on how environmental factors, such as nutrient availability or the presence of inhibitors, affect this compound biosynthesis and, consequently, the activity and community structure of methanogenic populations. mdpi.com Understanding the role of this compound at the molecular level could provide new insights into the factors controlling methane emissions from natural and anthropogenic sources.
Development of Advanced Bioanalytical Tools for this compound Profiling
A significant challenge in advancing this compound research is the lack of specialized analytical methods for its detection and quantification. Progress in understanding its biosynthesis, metabolic roles, and ecological impact is contingent on the ability to accurately measure its presence and concentration in complex biological and environmental matrices.
The development of advanced bioanalytical tools is therefore a critical future direction. This includes creating highly sensitive and specific methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish this compound from other similar pterin compounds. nih.gov Furthermore, the development of novel probes or biosensors could enable the in situ detection of this compound, providing real-time information on its synthesis and consumption within microbial communities. These advanced tools would not only facilitate fundamental research but also be essential for any potential biotechnological applications that might emerge from a deeper understanding of this compound.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of this compound's role, future research must move towards a systems-biology approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of how this compound metabolism is integrated with other cellular processes. nih.govmdpi.com
For example, a multi-omics approach could be used to study a this compound-producing microorganism under different growth conditions. frontiersin.org
Genomics would provide the blueprint of all potential biosynthetic genes and regulatory elements.
Transcriptomics would reveal which of these genes are actively expressed and under what conditions. mdpi.com
Proteomics would quantify the levels of the biosynthetic enzymes and other proteins that interact with this compound. frontiersin.org
Metabolomics would directly measure the concentrations of this compound, its precursors, and downstream products. mdpi.com
By integrating these datasets, researchers can build computational models that describe the complex regulatory networks governing this compound function. researchgate.net This systems-level understanding can uncover emergent properties and novel connections that would not be apparent from studying individual components in isolation, providing a powerful platform for dissecting the complete biological role of this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the primary analytical techniques for identifying and characterizing Sarcinapterin in methanogenic archaea?
- Methodological Answer : this compound is typically extracted using methanol-water (60%) under aerobic conditions, followed by chromatographic purification. Thin-layer chromatography (TLC) on silica gel plates with acetonitrile-water-formic acid (40:10:5) is critical for separation, where this compound exhibits an Rf value of 0.094 . UV absorbance at 339 nm and fluorescence properties under UV light are used for identification. Confirmatory analysis can employ atmospheric pressure chemical ionization mass spectrometry (APCI-MS) for molecular weight validation .
Q. How should researchers design experiments to isolate this compound from complex biological matrices?
- Methodological Answer :
- Step 1 : Optimize extraction solvents (e.g., 60% methanol-water) and heating conditions (100°C for 5 minutes) to maximize yield while minimizing degradation .
- Step 2 : Use sequential purification via DEAE anion-exchange chromatography with ammonium bicarbonate gradients, followed by preparative TLC to resolve co-eluting compounds like methanopterin (Rf = 0.059) .
- Step 3 : Validate purity using dual detection methods (UV absorbance and fluorescence) to avoid misidentification of structurally similar pterins.
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s reported biosynthesis pathways?
- Methodological Answer :
- Hypothesis Testing : Compare enzymatic activity of glutathione synthetase homologs across methanogenic species (e.g., Methanobacterium thermoautotrophicum vs. Methanocaldococcus jannaschii) to identify species-specific biosynthetic variations .
- Data Reconciliation : Cross-validate NMR and MS data with isotopic labeling studies to trace glutamate ligation steps in tetrahydrothis compound formation. Discrepancies may arise from incomplete enzyme purification or side reactions; replicate experiments under strictly anaerobic conditions to minimize oxidative artifacts .
Q. How can researchers optimize reproducibility in this compound quantification assays?
- Methodological Answer :
- Standardization : Include internal standards (e.g., deuterated analogs) during extraction to correct for matrix effects and instrument drift.
- Protocol Documentation : Publish detailed chromatographic conditions (e.g., solvent gradients, column specifications) and raw spectral data in supplementary materials to enable replication .
- Blind Analysis : Use double-blinded sample processing to reduce bias in fluorescence-based quantification, which is sensitive to environmental contaminants .
Q. What statistical approaches are recommended for analyzing this compound’s role in metabolic networks?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to metabolomic datasets to correlate this compound levels with coenzyme F420 concentrations across growth phases.
- Error Mitigation : Use bootstrapping methods to assess confidence intervals in low-abundance samples, as this compound’s fluorescence signals may overlap with background noise in dense cellular extracts .
Methodological Best Practices
Q. How should conflicting spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Cross-Technique Validation : Combine APCI-MS, high-resolution NMR (e.g., 2D-COSY for proton-proton coupling), and X-ray crystallography to resolve structural ambiguities. For example, unexpected MS peaks may indicate adduct formation during ionization, which NMR can clarify .
- Peer Review : Submit raw spectra and crystallographic data to open-access repositories (e.g., Zenodo) for independent verification, adhering to FAIR data principles .
Q. What criteria define robust experimental design for studying this compound’s enzymatic interactions?
- Methodological Answer :
- Negative Controls : Include reactions without ATP or glutamate to confirm ligand dependency in enzyme assays.
- Kinetic Parameters : Calculate Km and Vmax using nonlinear regression (e.g., Michaelis-Menten fit) rather than linear approximations to avoid systematic errors .
- Replication : Perform triplicate trials with independent biological replicates to distinguish technical variability from biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
